1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
Overview
Description
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime), also known as EIDP5-OMe, is a novel compound with a range of potential applications in scientific research. It is a derivative of the dihydropyrimidine class of compounds and contains both an imino and oxime functional group. EIDP5-OMe has been found to have a range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments.
Mechanism Of Action
The exact mechanism of action of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is not yet fully understood. However, it is believed to act by binding to the active site of enzymes involved in oxidative processes, thus preventing the generation of reactive oxygen species. It is also believed to act by modulating the activity of certain enzymes involved in inflammatory processes.
Biochemical And Physiological Effects
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) has been found to have a range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties. In addition, it has been found to possess anti-hyperglycemic, anti-hyperlipidemic, and anti-hypertensive properties.
Advantages And Limitations For Lab Experiments
The use of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) in lab experiments offers a number of advantages. It is relatively easy to synthesize and has a wide range of potential applications. In addition, its antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties make it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in lab experiments. It is not yet fully understood how it works, and its effects on humans are not yet fully understood.
Future Directions
There are a number of potential future directions for the use of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) in scientific research. These include further studies into its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. In addition, further studies into its potential uses in lab experiments and its potential as a drug delivery agent could be explored. Finally, further studies into its potential as an antioxidant, a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent could be conducted.
Scientific Research Applications
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) has been studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments. In particular, it has been studied for its potential to act as an antioxidant, as a neuroprotective agent, as an anti-inflammatory agent, and as an anti-cancer agent.
properties
IUPAC Name |
(5E)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13)/b8-5?,10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNYQVOBANAFAW-RCHRYLDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=N)C(=NOC)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=N)/C(=N\OC)/C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674031, DTXSID001028665 | |
Record name | (5E)-1-Ethyl-6-imino-5-(methoxyimino)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) | |
CAS RN |
71342-66-0 | |
Record name | (5E)-1-Ethyl-6-imino-5-(methoxyimino)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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